11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups such as the 4-fluorophenyl and hexyl groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetracyclic core or the functional groups.
Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
11-phenyl-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Similar structure but lacks the fluorine atom.
11-(4-chlorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group in 11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
Molecular Formula |
C25H24FNO6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
11-(4-fluorophenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione |
InChI |
InChI=1S/C25H24FNO6/c1-2-3-4-7-14-27-22(29)20(28)19-21(15-10-12-16(26)13-11-15)33-25(32)18-9-6-5-8-17(18)24(30,31)23(19,25)27/h5-6,8-13,30-32H,2-4,7,14H2,1H3 |
InChI Key |
POWPKRVIMQJUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.